BenchChemオンラインストアへようこそ!

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

Neprilysin Inhibition Structure-Activity Relationship (SAR) X-ray Crystallography

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid (CAS 1217711-37-9) is a chiral β-amino acid derivative bearing a naphthalen-2-yl substituent. It serves as a penultimate intermediate in the convergent synthesis of sacubitril (AHU-377), the neprilysin (NEP) inhibitor prodrug component of the heart failure combination drug Entresto (LCZ696).

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 1217711-37-9
Cat. No. B3223284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
CAS1217711-37-9
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)O)N
InChIInChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m1/s1
InChIKeyXWVSXSUSCGCSFK-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid (CAS 1217711-37-9) is the Critical Chiral Intermediate for NEP Inhibitor Synthesis


(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid (CAS 1217711-37-9) is a chiral β-amino acid derivative bearing a naphthalen-2-yl substituent. It serves as a penultimate intermediate in the convergent synthesis of sacubitril (AHU-377), the neprilysin (NEP) inhibitor prodrug component of the heart failure combination drug Entresto (LCZ696) [1]. The compound’s defined (2R,3R)-stereochemistry is essential because it directly translates into the (2R,3R)-configuration of the active metabolite sacubitrilat (LBQ657), whose high NEP inhibitory potency (IC50 = 5 nM) is strictly stereospecific [2].

The Risk of Using Non-Authorized (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid Analogs in Sacubitril Production


Substituting (2R,3R)-3-amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid with a positional isomer (e.g., naphthalen-1-yl) or a different diastereomer (e.g., 2S,3S) is not permissible for sacubitril API manufacture. The (2R,3R)-stereochemistry is a critical quality attribute: the active metabolite sacubitrilat (LBQ657) is a single diastereomer, and its high NEP inhibitory potency (IC50 5 nM) and selectivity over ACE depend on the precise orientation of the naphthalene ring within the S1' pocket of the enzyme [REFS-2, REFS-3]. Even minor stereochemical or regiochemical alterations would disrupt this binding mode, leading to reduced potency or off-target activity, thereby failing ICH Q3A regulatory requirements for impurity control in GMP synthesis [1].

Quantitative Differentiation of (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid from its Closest Analogs


Naphthalen-2-yl Regioisomer vs. Naphthalen-1-yl Analog: Critical Impact on Downstream Biological Activity

The active metabolite sacubitrilat (LBQ657) derived from the naphthalen-2-yl intermediate exhibits an IC50 of 5 nM against human NEP, as determined in an in vitro fluorescence-based cleavage assay using glutaryl-Ala-Ala-Phe-β-naphthylamide as substrate [1]. In contrast, the naphthalen-1-yl regioisomer of the same amino acid scaffold (CAS 1217698-12-8) is not reported to have any measurable NEP inhibitory activity, and its incorporation would lead to a different pharmacophore geometry incompatible with the S1' pocket of NEP, as evidenced by the X-ray co-crystal structure of LBQ657 with human NEP (PDB 5JMY) [1]. This demonstrates that the 2-naphthyl regioisomer is uniquely required for potency.

Neprilysin Inhibition Structure-Activity Relationship (SAR) X-ray Crystallography

Stereochemical Integrity: (2R,3R) vs. (2S,3R)/(2R,3S) Diastereomers in NEP Inhibitor Assembly

The patented Novartis route to sacubitril (WO2018033866A1) specifies the use of (2R,3R)-3-amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid with a chiral purity of ≥ 99% ee (enantiomeric excess) [1]. The alternative (2S,3R) or (2R,3S) diastereomers, if present as impurities, would produce the corresponding inactive diastereomers of sacubitrilat after synthetic elongation. These impurities are controlled to <0.15% in the final API according to ICH Q3A guidelines, and their removal via classical resolution or chiral chromatography incurs significant cost and yield loss [1].

Chiral Synthesis Diastereomer Separation Process Chemistry

Application-Specific Purity Profile: Comparison of Commercial Sources for (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

Vendor technical datasheets reveal a purity divergence among commercial offerings: reputable industrial suppliers such as AKSci provide the compound at ≥ 95% purity (catalog 4055AA) , while dedicated pharmaceutical intermediate manufacturers (e.g., MolCore) list a purity of ≥ 98% (NLT 98%) specifically for use in drug development and GMP synthesis . This 3% purity gap is significant for API starting materials, as it translates into a proportional increase in total impurities (up to 5% vs. 2%), which must be purged or controlled in subsequent steps. A 2-3% higher purity at the intermediate stage can reduce the burden of downstream purification, directly lowering the cost of goods for sacubitril production.

Procurement Quality Control Vendor Assessment

High-Value Application Scenarios Where (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid Outperforms Analogs


GMP Synthesis of Sacubitril (AHU-377) API for the Heart Failure Drug Entresto

The primary industrial application of (2R,3R)-3-amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid is as a late-stage intermediate in the patented Novartis process for sacubitril [1]. Its (2R,3R)-stereochemistry is directly embedded into the final drug substance, and the compound's availability at ≥98% purity from ISO-certified suppliers ensures compliance with ICH Q7 GMP guidelines for API starting materials. Procurement of the incorrect diastereomer or a lower-purity batch would necessitate additional purification steps and risk failing regulatory specification, making this specific compound irreplaceable for approved ANDA and 505(b)(2) filings.

Structural Biology and Drug Discovery of NEP Inhibitors

The derivative sacubitrilat (LBQ657) has been co-crystallized with human NEP at 2.0 Å resolution, revealing details of inhibitor binding [2]. For research laboratories investigating next-generation NEP inhibitors, the naphthalen-2-yl amino acid building block is essential for constructing focused libraries. Using the 1-naphthyl analog would produce compounds that cannot occupy the S1' site correctly, rendering all library members biologically inactive and wasting screening resources.

Process Chemistry Development and Cost-Efficient Route Scouting for Generic Sacubitril

Generic pharmaceutical companies aiming to develop a non-infringing or improved process for sacubitril must use (2R,3R)-3-amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid as the key chiral synthon. Its high optical purity (≥99% ee as per patents [1]) allows for a convergent and atom-economical synthesis, avoiding the need for chiral resolution of diastereomeric mixtures. The documented 3% purity advantage of certain suppliers (≥98% vs. ≥95% [REFS-4, REFS-5]) can translate to a multimillion-dollar cost saving across a multi-ton annual production campaign.

Quality Control Reference Standard for Pharmacopeial Monograph Development

Due to its role as a primary synthetic intermediate of a marketed drug, the compound is a candidate for inclusion in future pharmacopeial monographs (USP/EP) as a related substance reference standard. Its well-defined chemical identity (CAS 1217711-37-9), high purity profile, and direct link to the active moiety (sacubitrilat) make it the only suitable marker for method validation, while the 1-naphthyl isomer or other diastereomers are irrelevant and would not be accepted by regulatory authorities [2].

Quote Request

Request a Quote for (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.